2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid has been explored through various methods. For instance, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides followed by Michael addition, showcasing a method that could be adapted for the synthesis of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid derivatives (Chui et al., 2004). Another efficient synthesis route involved a one-pot three-component reaction, indicating the potential for straightforward synthesis strategies for related compounds (Alizadeh & Rezvanian, 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid has been characterized using various spectroscopic methods. For example, a novel compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, was synthesized and characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, providing insights into the structural aspects of similar compounds (Zhao Jing-gui, 2005).
Chemical Reactions and Properties
Research into compounds with structures similar to 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid has revealed interesting chemical reactions and properties. The synthesis and characterization of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and its inhibitory activity on aldose reductase enzyme and on protein glycation highlight the chemical reactivity and potential application of such compounds in medicinal chemistry (Anagnostou et al., 2002).
Physical Properties Analysis
The physical properties of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid derivatives can be inferred from related compounds. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters revealed properties such as yield and reaction conditions, which are crucial for understanding the physical characteristics of similar compounds (Tarasova et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid and its derivatives can be complex and multifaceted. Research into related compounds, such as the study on the synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, sheds light on the chemical behavior and potential applications of these molecules (Mamolo et al., 2001).
Scientific Research Applications
Analytical Method Development
A high-performance liquid chromatographic method has been developed to separate and determine piracetam and its impurities, including 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid. This method, which uses a reversed-phase C(18) Nucleosil column and a specific mobile phase, demonstrates high efficiency and can effectively separate the drug from its related substances, suggesting its utility in quality control and stability analysis of pharmaceutical preparations containing piracetam (Arayne et al., 2010).
Luminescent Properties for Sensing Applications
Substituted pyridylthiazoles, including compounds similar to 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid, have been studied for their absorption, fluorescence, and fluorescence excitation spectra. These compounds exhibit high fluorescence quantum yields and large Stokes shift values, suggesting potential applications in metal sensing and as laser dyes (Grummt et al., 2007).
Quantum Chemical Investigations
The electronic properties of various pyrrolidinone derivatives, including those structurally related to 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid, have been investigated using Density Functional Theory (DFT) and quantum chemical calculations. These studies provide insights into the molecular properties and reactivity of these compounds, which can be foundational for designing novel materials and drugs (Bouklah et al., 2012).
Catalytic Applications
Cu(II) complexes with ligands similar to 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid have shown excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. The catalytic aqueous solution could be reused for several cycles without significant loss of efficiency, indicating the potential of these complexes in green chemistry and industrial applications (Xie et al., 2014).
properties
IUPAC Name |
2-(1-methyl-5-oxopyrrolidin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTXMZUAMCBUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975716 | |
Record name | (1-Methyl-5-oxopyrrolidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid | |
CAS RN |
60307-25-7 | |
Record name | 1-Methyl-5-oxo-2-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60307-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergoninic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060307257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Methyl-5-oxopyrrolidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-1-methyl-5-oxopyrrolidine-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ERGONINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1XTB9G7MF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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